molecular formula C16H22N2O3S B1671931 Glyhexamide CAS No. 451-71-8

Glyhexamide

Cat. No. B1671931
CAS RN: 451-71-8
M. Wt: 322.4 g/mol
InChI Key: NFRPNQDSKJJQGV-UHFFFAOYSA-N
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Description

Glyhexamide is a molecule with the formula C16H22N2O3S and a molecular weight of 322.42 . It is also known by the synonyms SQ 15860, Serbose, and Subose . Glyhexamide is an effective hypoglycemic agent in adult diabetics .


Molecular Structure Analysis

The molecular structure of Glyhexamide is represented by the SMILES notation: O=S(C1=CC2=C(CCC2)C=C1)(NC(NC3CCCCC3)=O)=O . This indicates that it is a cyclic sulfonylurea .


Physical And Chemical Properties Analysis

Glyhexamide has a molecular weight of 322.42 and a formula of C16H22N2O3S . The analysis of physical and chemical properties typically involves understanding the impact of the chemistry of the material on its physical properties .

Scientific Research Applications

Translational Glycobiology and Glyhexamide

In the field of translational glycomics, glyhexamide may play a role in the development of novel therapeutic approaches. Translational glycobiology focuses on applying glycoscience-based research to alleviate human suffering. This involves studying glycoconjugates and how cell surface glycans can be modified for optimized cellular delivery, impacting areas like cell therapeutics, transplant surgery, and internal medicine (R. Sackstein, 2016)(Sackstein, 2016).

Glyhexamide in Diabetes Research

Glyhexamide has been studied in the context of diabetes research. In a study involving adult diabetics, glyhexamide, a cyclic sulfonylurea, was effective as a hypoglycemic agent. It was noted that while it lowered blood sugar levels, it did not increase serum insulin concentrations, which provides insights into the mode of action of sulfonylureas in diabetes treatment (E. Gold, J. Carvajal, P. Rudnick, & K. Gerszi, 1969)(Gold, Carvajal, Rudnick, & Gerszi, 1969).

Glycomics and Bioinformatics

The study of glycomics, which includes the investigation of molecules like glyhexamide, is crucial for understanding complex biological systems. This field requires the development of bioinformatics tools to interpret data like mass spectrometry results, which are essential for identifying glycan structures and their biological roles (C. Lieth, A. Bohne-Lang, K. K. Lohmann, & M. Frank, 2004)(Lieth, Bohne-Lang, Lohmann, & Frank, 2004).

Drug-Protein Interactions

Research on glyhexamide'sbinding to proteins, such as human serum albumin (HSA), is crucial in understanding its pharmacokinetics and dynamics. Acetohexamide, closely related to glyhexamide, binds tightly to HSA. Studies on acetohexamide-HSA binding provide insights into how glycation of HSA affects drug binding, which is relevant for glyhexamide's action in diabetic patients (K. S. Joseph, Jeanethe A Anguizola, A. Jackson, & D. S. Hage, 2010)(Joseph, Anguizola, Jackson, & Hage, 2010).

properties

IUPAC Name

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPNQDSKJJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196383
Record name Glyhexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyhexamide

CAS RN

451-71-8
Record name Glyhexamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyhexamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYHEXAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106960
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glyhexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYHEXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7NA7WQD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
EM Gold, J Carvajal, PA Rudnick, KE Gerszi - Metabolic effects of gonadal …, 1969 - Springer
… During the course of recent studies with glyhexamide, a new cyclic sulfonylurea, it was found … Thus, while glyhexamide failed to elevate circulating insulin, it was equally apparent from …
Number of citations: 8 link.springer.com
EH Grinnell, TG Skillman… - The American journal of the …, 1967 - europepmc.org
A clinical pharmacologic comparison of glyhexamide, tolbutamide and chlorpropamide in the treatment of stable diabetes. - Abstract - Europe PMC … A clinical pharmacologic comparison …
Number of citations: 2 europepmc.org
EM Gold - Metabolic Effects of Gonadal Hormones and …, 2012 - books.google.com
… During the course of recent studies with glyhexamide, a new cyclic sulfonylurea, it was found … Thus, while glyhexamide failed to elevate circulating insulin, it was equally apparent from …
Number of citations: 0 books.google.com
AU De, BP Saha - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Among various ring systems, the hydrindene ring has already led to an effective oral hypoglycemic agent like glyhexamide.1 Several hydrindenederivatives like indenopyrroles2 and …
Number of citations: 3 pubs.acs.org
D Buckley, J Thomas - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Among various ring systems, the hydrindene ring has already led to an effective oral hypoglycemic agent like glyhexamide.1 Several hydrindenederivatives like indenopyrroles2 and …
Number of citations: 9 pubs.acs.org
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2001 - ACS Publications
The molecular topology model and discriminant analysis have been applied to the prediction of some pharmacological properties of hypoglycemic drugs using multiple regression …
Number of citations: 21 pubs.acs.org
JB Jerome, P Sagan - JAMA, 1975 - jamanetwork.com
THE United States Adopted Names (USAN) Council, sponsored by the American Medical Association, the United States Pharmacopeial Convention, Inc., and the American …
Number of citations: 6 jamanetwork.com
LJ Lerner, A Bianchi, A Borman - Metabolism, 1965 - Elsevier
A new sulfonylurea compound,1-cyclohexyl-3-(5-indanylsulfonyl) urea (SQ 15,860) was hypoglycemic in rats, dogs and rabbits when orally administered. At lower doses this compound …
Number of citations: 10 www.sciencedirect.com
J Gálvez, JV de Julián-Ortiz… - Journal of Molecular …, 2001 - Elsevier
Discriminating “drug-like” from “non-drug-like” compounds is a relatively emerging topic within the drug research. The basic assumption is that it is possible to obtain relevant …
Number of citations: 45 www.sciencedirect.com
GN Holcomb - Annual Reports in Medicinal Chemistry, 1968 - Elsevier
Publisher Summary This chapter describes the development and biochemistry of antidiabetics. Diabetes is characterized by a deficiency of effective insulin that could result from the …
Number of citations: 0 www.sciencedirect.com

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